5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyrimidine moiety, a piperazine ring, and a pyridine ring. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine or pyridine rings .
Scientific Research Applications
5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine
- 4,4′,4-Tri-tert-butyl-2,2′:6′,2-terpyridine
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl
Uniqueness
What sets 5-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H26N6 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H26N6/c1-5-15-12-18(24-19(23-15)20(2,3)4)26-10-8-25(9-11-26)17-7-6-16(13-21)22-14-17/h6-7,12,14H,5,8-11H2,1-4H3 |
InChI Key |
FIVDLNVWQGQPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
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